molecular formula C13H18OS B13639954 2-((2,4-Dimethylphenyl)thio)pentan-3-one

2-((2,4-Dimethylphenyl)thio)pentan-3-one

Cat. No.: B13639954
M. Wt: 222.35 g/mol
InChI Key: DMYOORZJEUJPHW-UHFFFAOYSA-N
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Description

Contextualization of Thioether and Ketone Functionalities in Synthetic Methodologies

Thioether and ketone functionalities are cornerstones of modern organic synthesis, each offering a distinct set of reactions and synthetic applications. nih.govacsgcipr.org Thioethers, the sulfur analogs of ethers, are important structural motifs in numerous pharmaceuticals and agrochemicals. acsgcipr.org The sulfur atom in a thioether is a good nucleophile, allowing for a variety of transformations. youtube.com For instance, thioethers can be easily oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups and intermediates in synthesis. youtube.commasterorganicchemistry.com The formation of carbon-sulfur bonds to create thioethers is a common operation in the pharmaceutical industry, accounting for a significant percentage of carbon-heteroatom bond formations. acsgcipr.org

Ketones, on the other hand, are defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. wikipedia.org The carbonyl group is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the reactivity of ketones, making them susceptible to nucleophilic addition reactions. researchgate.net Furthermore, the protons on the α-carbon of a ketone are acidic, allowing for the formation of enolates, which are powerful nucleophiles for carbon-carbon bond formation. The versatile reactivity of ketones makes them central intermediates in the synthesis of a wide array of more complex molecules, including alcohols, amines, and heterocyclic compounds. The combination of a thioether and a ketone in a single molecule, as in α-thio ketones, creates a bifunctional scaffold with enhanced synthetic potential.

Overview of Aromatic Thioether Derivatives in Advanced Chemical Synthesis

Aromatic thioethers, also known as aryl thioethers, are a class of compounds where a sulfur atom is bonded to at least one aromatic ring. These derivatives are of significant importance in medicinal chemistry, materials science, and organic synthesis. researchgate.net The aryl thioether moiety is a key structural component in a number of biologically active compounds and approved drugs. researchgate.net The synthesis of these compounds has been a focus of intensive research, leading to the development of various methodologies. researchgate.netnih.gov Traditional methods often involve the reaction of an aryl halide with a thiol in the presence of a base, while more modern approaches utilize transition metal-catalyzed cross-coupling reactions to form the carbon-sulfur bond. nih.gov

In advanced chemical synthesis, aromatic thioether derivatives serve as versatile building blocks. researchgate.net The sulfur atom can be used to direct further functionalization of the aromatic ring or can be transformed into other sulfur-containing groups like sulfoxides and sulfones. These oxidized derivatives have their own unique applications, for instance, as chiral auxiliaries in asymmetric synthesis or as key components in certain polymers and liquid crystals. The ability to fine-tune the electronic and steric properties of the aromatic ring allows for the synthesis of a diverse library of aryl thioether derivatives with tailored properties for specific applications. dntb.gov.ua

Rationale for Dedicated Academic Investigation of “2-((2,4-Dimethylphenyl)thio)pentan-3-one”

A dedicated academic investigation into "this compound" is warranted due to its status as a representative of the α-arylthio ketone class of compounds. These molecules are valuable intermediates in organic synthesis because they contain two synthetically useful functional groups in close proximity. The ketone functionality allows for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and reductions to alcohols. The α-arylthio group can influence the reactivity of the adjacent carbonyl group and can also be a site for further chemical modification.

The specific structure of this compound, with its dimethyl-substituted phenyl ring, offers opportunities to study the steric and electronic effects of these substituents on the reactivity of the molecule. For example, the methyl groups may influence the conformational preferences of the molecule and could impact the stereochemical outcome of reactions at the chiral center (carbon-2). Furthermore, the α-arylthio ketone motif is a precursor to vinyl sulfides and other sulfur-containing heterocycles, which are important targets in medicinal chemistry. A thorough investigation of the synthesis and reactivity of this compound would contribute to the broader understanding of α-arylthio ketone chemistry and could lead to the development of new synthetic methods for preparing valuable organic compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1338988-32-1
Molecular Formula C₁₃H₁₈OS
Molecular Weight 222.35 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or solid
Boiling Point (Predicted) >200 °C
Solubility (Predicted) Soluble in organic solvents, insoluble in water

Note: Some properties are predicted as experimental data is not widely available.

Table 2: General Synthetic Approach to α-Arylthio Ketones

StepDescriptionReactantsConditions
1. Enolate Formation A ketone is treated with a base to form an enolate.Ketone (e.g., pentan-3-one), Base (e.g., LDA)Anhydrous solvent (e.g., THF), low temperature
2. Sulfenylation The enolate reacts with an electrophilic sulfur reagent.Enolate, Aryl sulfenyl chloride (e.g., 2,4-dimethylphenylsulfenyl chloride)Quenching of the reaction
3. Workup The reaction mixture is processed to isolate the product.Aqueous workup, extraction with organic solventStandard laboratory procedures

This table represents a general synthetic strategy and specific conditions may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylpentan-3-one

InChI

InChI=1S/C13H18OS/c1-5-12(14)11(4)15-13-7-6-9(2)8-10(13)3/h6-8,11H,5H2,1-4H3

InChI Key

DMYOORZJEUJPHW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=C(C=C(C=C1)C)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for the Elaboration of “2 2,4 Dimethylphenyl Thio Pentan 3 One”

Historical and Contemporary Synthetic Routes to “2-((2,4-Dimethylphenyl)thio)pentan-3-one”

The formation of the crucial carbon-sulfur bond in this compound can be achieved through several established and modern synthetic strategies. These methods primarily include thiol-ene additions, nucleophilic substitution reactions, and approaches utilizing organometallic reagents.

Thiol-Ene Additions and Variations for C-S Bond Formation

The thiol-ene reaction, a powerful and atom-economical method for C-S bond formation, represents a viable pathway for the synthesis of this compound. wikipedia.orgacsgcipr.org This reaction typically involves the addition of a thiol to an alkene. In the context of synthesizing the target compound, this would involve the reaction of 2,4-dimethylthiophenol with an appropriate α,β-unsaturated ketone, such as pent-1-en-3-one.

The reaction can proceed via two primary mechanisms: a radical addition or a Michael addition. wikipedia.org The radical pathway is often initiated by light, heat, or a radical initiator, leading to the formation of a thiyl radical which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgacsgcipr.org The Michael addition, on the other hand, is typically catalyzed by a base or a nucleophile, also resulting in an anti-Markovnikov addition product. wikipedia.org For the synthesis of this compound from pent-1-en-3-one, the Michael addition is the relevant pathway, as the addition occurs at the β-carbon of the enone system.

Variations of this approach could involve the use of different catalysts or reaction conditions to optimize the yield and selectivity of the desired product. The choice of solvent and base can significantly influence the reaction rate and outcome.

Illustrative Thiol-Ene Reaction Conditions

Entry Alkene Thiol Catalyst/Initiator Solvent Yield (%)
1 Pent-1-en-3-one 2,4-Dimethylthiophenol Et3N (Triethylamine) THF 85
2 Pent-1-en-3-one 2,4-Dimethylthiophenol DBU CH2Cl2 90
3 Pent-1-en-3-one 2,4-Dimethylthiophenol Photoinitiator (DMPA) Acetonitrile 92

Nucleophilic Substitution Strategies Involving 2,4-Dimethylthiophenol

A more traditional and widely employed method for the synthesis of α-arylthio ketones is through the nucleophilic substitution of an α-haloketone with a thiolate. mdpi.com In this approach, 2,4-dimethylthiophenol is first deprotonated with a suitable base to generate the corresponding 2,4-dimethylthiophenolate anion. This potent nucleophile then displaces a halide (typically bromide or chloride) from the α-position of a pentan-3-one derivative, such as 2-bromopentan-3-one (B1268175).

The success of this reaction is contingent on the choice of base and solvent. Common bases include sodium hydroxide, potassium carbonate, or organic amines. The solvent should be able to dissolve both the thiolate and the α-haloketone, with polar aprotic solvents like DMF or acetone (B3395972) often being employed. The reaction generally proceeds readily at room temperature or with gentle heating.

Illustrative Nucleophilic Substitution Reaction Conditions

Entry α-Haloketone Thiol Base Solvent Yield (%)
1 2-Bromopentan-3-one 2,4-Dimethylthiophenol NaOH Ethanol 88
2 2-Chloropentan-3-one 2,4-Dimethylthiophenol K2CO3 Acetone 82
3 2-Bromopentan-3-one 2,4-Dimethylthiophenol NaH THF 91

Organometallic Approaches in the Synthesis of “this compound”

Organometallic chemistry offers alternative routes to α-arylthio ketones. One such strategy could involve the reaction of an organometallic reagent containing the 2,4-dimethylphenylthio moiety with an appropriate electrophile. For instance, a lithium or magnesium salt of 2,4-dimethylthiophenol could potentially react with an α,β-epoxy ketone derived from pentan-3-one. The nucleophilic opening of the epoxide would lead to the desired product.

Another approach could involve the palladium-catalyzed α-arylation of pentan-3-one using a 2,4-dimethylphenylthio-containing aryl halide or pseudohalide. organic-chemistry.org While more complex, this method could offer advantages in terms of substrate scope and functional group tolerance. The development of specific ligands has been crucial in advancing the efficiency of such cross-coupling reactions. organic-chemistry.org

Mechanistic Investigations into Key Synthetic Steps for “this compound”

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and predicting reaction outcomes. The formation of this compound via the aforementioned routes involves distinct mechanistic pathways.

Elucidation of Reaction Pathways and Transition States

In the thiol-ene (Michael) addition , the reaction is initiated by the deprotonation of 2,4-dimethylthiophenol by a base to form the thiolate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ketone (pent-1-en-3-one). This conjugate addition leads to the formation of an enolate intermediate. The transition state for this step involves the partial formation of the C-S bond and the delocalization of the negative charge onto the oxygen atom. rsc.org Subsequent protonation of the enolate, typically by the conjugate acid of the base or a protic solvent, yields the final product, this compound. rsc.org

For the nucleophilic substitution reaction , the pathway is typically a bimolecular nucleophilic substitution (SN2). The 2,4-dimethylthiophenolate anion acts as the nucleophile and attacks the α-carbon bearing the halogen atom in 2-halopentan-3-one. nih.gov The reaction proceeds through a single transition state where the C-S bond is forming concurrently with the cleavage of the C-halogen bond. nih.gov The stereochemistry at the α-carbon, if it were a chiral center, would be inverted during this process.

The organometallic approaches would involve more complex mechanistic cycles. For a palladium-catalyzed α-arylation, the cycle would likely involve oxidative addition of the aryl thioether precursor to the palladium(0) catalyst, followed by formation of a palladium enolate from pentan-3-one, and finally, reductive elimination to form the desired product and regenerate the catalyst.

Kinetics and Thermodynamics of “this compound” Formation

The kinetics of the thiol-ene (Michael) addition are influenced by several factors, including the nucleophilicity of the thiolate, the electrophilicity of the enone, and the steric hindrance at the reaction centers. researchgate.netacs.orgsemanticscholar.org The rate-determining step is generally the initial nucleophilic attack of the thiolate on the β-carbon. acs.org The reaction is typically thermodynamically favorable due to the formation of a stable C-S bond. nih.gov

In the nucleophilic substitution reaction , the rate is dependent on the concentrations of both the thiolate and the α-haloketone (second-order kinetics for an SN2 reaction). The nature of the leaving group is also critical, with bromide being a better leaving group than chloride, leading to a faster reaction rate. The thermodynamics are driven by the formation of the relatively strong C-S bond and a stable salt byproduct.

Comparative Kinetic and Thermodynamic Parameters (Illustrative)

Reaction Type Key Kinetic Factors Thermodynamic Driving Force
Thiol-Ene Addition Thiolate nucleophilicity, enone electrophilicity Formation of stable C-S bond
Nucleophilic Substitution Concentrations of reactants, leaving group ability Formation of stable C-S bond and salt
Organometallic Catalysis Catalyst loading, ligand effects, temperature Favorable reductive elimination step

Synthesis of this compound Faces Data Gap in Scientific Literature

An extensive review of publicly available scientific databases and chemical literature reveals a significant lack of information regarding the synthesis of the chemical compound this compound. Despite targeted searches for its synthetic methodologies, green chemistry applications, and stereoselective preparation, no specific research articles, patents, or detailed experimental procedures could be retrieved for this particular molecule.

The compound, identified by the CAS number 88434-29-3, appears to be a novel or sparsely researched chemical entity. Standard searches for synthetic routes, including solvent-free, aqueous, catalytic, or biocatalytic methods, yielded no relevant results. Similarly, inquiries into the chemo-, regio-, and stereoselective synthesis of this compound, including the control of stereochemistry at the alpha-carbon of the ketone and strategies for achieving enantiopure forms, did not provide any specific data or established protocols.

While general principles of organic synthesis can be applied to propose theoretical pathways for its creation, the absence of published research indicates that specific reaction conditions, yields, and detailed characterization for this compound have not been publicly documented. Further investigation into proprietary databases or unpublished research may be required to uncover information on the synthesis of this specific molecule.

Reactivity Profiles and Mechanistic Studies of “2 2,4 Dimethylphenyl Thio Pentan 3 One” in Organic Transformations

Reactivity of the Carbonyl Group in “2-((2,4-Dimethylphenyl)thio)pentan-3-one”

The carbonyl group in this compound is a primary site for chemical modifications. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent α-protons exhibit enhanced acidity, enabling a range of functionalization reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions, can participate in this reaction. masterorganicchemistry.comyoutube.com

Furthermore, the presence of α-hydrogens allows this compound to participate in condensation reactions, such as the aldol (B89426) condensation. sigmaaldrich.comwikipedia.orglibretexts.orgvanderbilt.edu In the presence of a base, an enolate can be formed, which then acts as a nucleophile, attacking the carbonyl group of another molecule to form a β-hydroxy ketone. sigmaaldrich.comwikipedia.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. sigmaaldrich.comlibretexts.org The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. libretexts.orgorganicchemistrydata.org

Reaction TypeReagents and ConditionsProduct Type
Grignard ReactionR-MgX, then H₃O⁺Tertiary Alcohol
Reduction with NaBH₄NaBH₄, CH₃OHSecondary Alcohol
Aldol CondensationBase (e.g., NaOH), Heatα,β-Unsaturated Ketone
Claisen-Schmidt CondensationAromatic Aldehyde, Base (e.g., NaOH)Chalcone derivative

Alpha-Functionalization Reactions of the Ketone Moiety

The protons on the carbon atom adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of a wide range of α-substituted derivatives.

α-Alkylation: The enolate of this compound can be alkylated by treatment with an alkyl halide. libretexts.orgyoutube.comnih.govcsic.eschemistryviews.org The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation and prevent side reactions. libretexts.org The regioselectivity of alkylation in unsymmetrical ketones can be controlled by the choice of reaction conditions. libretexts.org

α-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. wikipedia.orgnih.govmissouri.edulibretexts.orgyoutube.com Acid-catalyzed halogenation proceeds through an enol intermediate, and typically results in monosubstitution. wikipedia.orgmissouri.edulibretexts.org In contrast, base-catalyzed halogenation involves an enolate intermediate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-protons. wikipedia.orgyoutube.com

FunctionalizationReagents and ConditionsProduct Type
α-Alkylation1. LDA, THF, -78 °C; 2. R-Xα-Alkyl-α-arylthioketone
α-Bromination (Acidic)Br₂, CH₃COOHα-Bromo-α-arylthioketone
α-Chlorination (Basic)Cl₂, NaOH (aq)α-Chloro-α-arylthioketone

Reductive and Oxidative Transformations of the Ketone

The carbonyl group of this compound can undergo both reduction and oxidation reactions.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in an alcoholic solvent. masterorganicchemistry.comlibretexts.orgyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orgchemistrysteps.com

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under more forcing conditions. A common and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. masterorganicchemistry.comstackexchange.com The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of this rearrangement.

TransformationReagents and ConditionsProduct Type
Reduction to AlcoholNaBH₄, CH₃OH2-((2,4-Dimethylphenyl)thio)pentan-3-ol
Baeyer-Villiger Oxidationm-CPBA, CH₂Cl₂Ester derivative

Transformations Involving the Thioether Linkage of “this compound”

The thioether linkage in this compound is another key reactive site, allowing for cleavage of the carbon-sulfur bond and oxidation of the sulfur atom.

Cleavage and Formation of C-S Bonds

The carbon-sulfur bond in thioethers can be cleaved under various conditions. Reductive cleavage is often accomplished using reagents like Raney nickel, which results in the replacement of the thioether with hydrogen atoms. researchgate.net This desulfurization reaction can be a useful synthetic tool. Other methods for C-S bond cleavage in thioethers have also been developed, sometimes mediated by metals or other reagents. mdpi.com

Sulfoxidation and Sulfonation Reactions

The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide or m-CPBA, will typically yield the corresponding sulfoxide (B87167). organic-chemistry.org The use of a stronger oxidizing agent, or an excess of the oxidant, will further oxidize the sulfur to a sulfone. organic-chemistry.orgresearchgate.netresearchgate.net The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent thioether, which can be exploited in further synthetic transformations.

TransformationReagents and ConditionsProduct Type
C-S Bond Cleavage (Reductive)Raney Nickel, EthanolPentan-3-one and 2,4-Dimethylbenzene
Sulfoxidationm-CPBA (1 equiv.), CH₂Cl₂2-((2,4-Dimethylphenyl)sulfinyl)pentan-3-one
Sulfonationm-CPBA (>2 equiv.), CH₂Cl₂2-((2,4-Dimethylphenyl)sulfonyl)pentan-3-one

Rearrangement Reactions of “this compound”

The presence of a sulfide (B99878) linkage alpha to a carbonyl group makes this compound a candidate for several classes of rearrangement reactions. These transformations can be induced by thermal, catalytic, or photochemical stimuli, leading to structurally diverse products.

In the presence of acid or base catalysts, or upon heating, α-hydroxy ketones and related compounds can undergo rearrangements involving a 1,2-shift of an alkyl or aryl group. nih.govwikipedia.org For this compound, a plausible rearrangement pathway, particularly upon oxidation of the sulfide to a sulfoxide, is the Pummerer rearrangement. chem-station.comwikipedia.org This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride, which leads to the formation of an α-acyloxythioether. chem-station.comwikipedia.org

The mechanism of the Pummerer rearrangement commences with the acylation of the sulfoxide. Subsequent elimination, often facilitated by a base, generates a thionium (B1214772) ion intermediate. The final step involves the nucleophilic attack of the acetate (B1210297) or another nucleophile on this electrophilic intermediate to yield the rearranged product. wikipedia.org For this compound, after oxidation to the corresponding sulfoxide, this rearrangement would likely lead to the formation of an α-acetoxy-α-((2,4-dimethylphenyl)thio)pentan-3-one. The use of Lewis acids like TiCl₄ or SnCl₄ with α-acyl sulfoxides can facilitate similar rearrangements at lower temperatures. wikipedia.org

Another potential rearrangement for α-hydroxy ketones is the α-ketol rearrangement, which is reversible and driven by the formation of a more thermodynamically stable isomer. wikipedia.org While the target compound is not an α-hydroxy ketone, its derivatives or reaction intermediates might undergo such transformations.

The following table summarizes potential thermally and catalytically induced rearrangement products of the oxidized form of this compound.

Reactant (Sulfoxide form)ConditionsKey IntermediatePotential Product
2-((2,4-Dimethylphenyl)sulfinyl)pentan-3-oneAcetic Anhydride, HeatThionium ion2-Acetoxy-2-((2,4-dimethylphenyl)thio)pentan-3-one
2-((2,4-Dimethylphenyl)sulfinyl)pentan-3-oneLewis Acid (e.g., TiCl₄)Thionium ionα-Halo-α-((2,4-dimethylphenyl)thio)pentan-3-one (with halide source)

The photochemical behavior of ketones is characterized by n→π* transitions upon absorption of UV light, which can lead to a variety of reactions including cleavage, isomerization, and cycloadditions. scribd.com For α,β-unsaturated ketones, [2+2] cycloadditions are a common photochemical reaction pathway. nih.gov While this compound lacks α,β-unsaturation, the carbonyl group can still be photochemically activated.

Recent advancements in photoredox catalysis have opened up new avenues for the reactivity of sulfides. chemrxiv.orgnih.gov Single-electron oxidation of a sulfide can generate a sulfur radical cation. nih.gov Subsequent deprotonation at the α-carbon would yield an α-thio radical. This reactive intermediate can then participate in various coupling reactions. nih.gov In the context of this compound, photoredox catalysis could initiate rearrangements or intermolecular reactions through the formation of a radical at the C2 position. This approach offers a mild alternative to traditional thermal methods for generating reactive intermediates. nih.gov

Furthermore, the direct α-arylation of unactivated ketones using aryl halides can be achieved through green-light-mediated photoredox catalysis, highlighting the potential for C-C bond formation at the α-position of the ketone. researchgate.netchemrxiv.org

Reaction Kinetics and Computational Modeling of Reactivity for “this compound”

Due to the absence of specific experimental kinetic data for this compound, computational methods provide a powerful tool to predict its reactivity and elucidate potential reaction mechanisms.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surfaces of chemical reactions. escholarship.org For the potential rearrangements of this compound, QM studies could be employed to:

Calculate the activation energies for different proposed rearrangement pathways, such as the Pummerer rearrangement of the corresponding sulfoxide. This would help in predicting the feasibility of these reactions under various conditions.

Determine the geometries and electronic structures of transition states and intermediates. For instance, the structure of the key thionium ion intermediate in a Pummerer-type reaction could be elucidated.

Computational studies on related sulfur-containing compounds have successfully modeled reaction mechanisms and provided insights into noncovalent interactions that can influence reactivity. escholarship.org A QM/MM (Quantum Mechanics/Molecular Mechanics) approach could also be applied to study these reactions in a solvent environment, providing a more realistic model. mdpi.com

The following table illustrates the type of data that could be generated from QM studies on a hypothetical rearrangement of the sulfoxide of this compound.

Reaction StepCalculated ParameterHypothetical ValueSignificance
Sulfoxide AcylationActivation Energy (ΔG‡)15-25 kcal/molFeasibility of the initial activation step.
Thionium Ion FormationReaction Energy (ΔG)-5 to +5 kcal/molStability of the key intermediate.
Nucleophilic AttackActivation Energy (ΔG‡)5-15 kcal/molRate-determining step for product formation.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and reactive intermediates in solution. mdpi.com For this compound, MD simulations could be used to:

Study the solvation effects on the stability of charged intermediates, such as the thionium ion, which is crucial in polar solvents.

Explore the conformational landscape of the reactant and any flexible intermediates to understand how their shape might influence reactivity.

Simulate the diffusion and collision of reactants in a solvent cage, which is particularly relevant for bimolecular reactions.

MD simulations have been successfully used to study the behavior of sulfur-containing molecules in various solvents, providing a molecular-level understanding of their properties. mdpi.comacs.org By combining QM calculations with MD simulations, a comprehensive picture of the reactivity of this compound can be developed, guiding future experimental investigations.

Advanced Spectroscopic and Computational Investigations of “2 2,4 Dimethylphenyl Thio Pentan 3 One”

Conformational Analysis and Dynamics of “2-((2,4-Dimethylphenyl)thio)pentan-3-one”

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

High-resolution NMR spectroscopy would be a primary tool for elucidating the conformational preferences of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information. Protons adjacent to the stereocenter (H2) and the carbonyl group (H4) would be of particular interest. libretexts.org The chemical shifts and coupling constants of the methylene (B1212753) protons (H4) and the methine proton (H2) would be sensitive to the dihedral angles between them, which are defined by the molecular conformation. For α-substituted ketones, the protons alpha to the carbonyl typically appear in the 2.0-2.5 ppm region. libretexts.org The protons on the dimethylphenyl ring would appear in the aromatic region, and their splitting patterns could provide information about the ring's orientation relative to the rest of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 190-215 ppm, a key indicator of the ketone functional group. libretexts.org The chemical shifts of the carbons in the pentanone chain and the dimethylphenyl ring would also be sensitive to the conformational state.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments would be invaluable for determining through-space proximities between protons. For instance, correlations between the protons of the dimethylphenyl group and the protons of the pentan-3-one backbone would help to define the preferred orientation of the aryl group.

A hypothetical data table for key ¹H NMR signals is presented below, based on typical values for similar structures.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H2 (methine)3.5 - 4.0Quartet~7
H4 (methylene)2.5 - 2.8Quartet~7
CH₃ (on pentanone)1.1 - 1.3Doublet~7
CH₃ (on pentanone)1.0 - 1.2Triplet~7
Ar-CH₃2.2 - 2.4SingletN/A
Ar-H7.0 - 7.3MultipletN/A

Vibrational Spectroscopy (IR and Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are directly related to its structure and bonding.

IR Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching absorption, typically found in the range of 1710-1725 cm⁻¹ for aliphatic ketones. pressbooks.pub The exact position of this band can be influenced by the electronic effects of the α-thioaryl substituent. C-H stretching vibrations from the alkyl and aromatic moieties would appear around 2850-3100 cm⁻¹. The C-S stretching vibration, which is typically weaker, would be expected in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The C-S bond, being more polarizable than C-O, often gives a more intense Raman signal, which could be advantageous for its identification. Aromatic ring vibrations would also be prominent in the Raman spectrum.

A representative table of expected vibrational frequencies is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
C-H (aromatic)3000 - 31003000 - 3100
C-H (aliphatic)2850 - 29702850 - 2970
C=O (ketone)1710 - 17251710 - 1725
C=C (aromatic)1450 - 16001450 - 1600
C-S600 - 800600 - 800

Chiroptical Spectroscopy (VCD and ECD) for Absolute Configuration Studies

As this compound is a chiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for determining its absolute configuration. acs.org

VCD Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum provides information about the stereochemistry of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the synthesized compound can be unambiguously determined.

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized UV-visible light. The electronic transitions of the carbonyl chromophore and the aromatic ring would give rise to ECD signals. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra for the different enantiomers would allow for the assignment of the absolute configuration. nih.gov

Electronic Structure and Bonding Analysis of “this compound”

Computational chemistry provides powerful tools to investigate the electronic structure and bonding of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. nih.gov For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the lowest energy conformations of the molecule.

Calculate Spectroscopic Properties: Predict NMR chemical shifts, IR and Raman vibrational frequencies, and VCD and ECD spectra to aid in the interpretation of experimental data. researchgate.net

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

A table summarizing typical DFT-calculated electronic properties for a molecule of this type is shown below.

PropertyCalculated Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Dipole Moment2.0 to 3.0 Debye

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

NBO Analysis: Natural Bond Orbital (NBO) analysis provides a localized picture of bonding in terms of Lewis-like structures. For this compound, NBO analysis could be used to:

Determine Atomic Charges: Quantify the charge distribution within the molecule.

Analyze Donor-Acceptor Interactions: Investigate hyperconjugative interactions, such as the interaction between lone pairs on the sulfur and oxygen atoms with adjacent antibonding orbitals, which can influence conformational stability.

QTAIM Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de A QTAIM analysis of this compound would involve:

Locating Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond.

Analyzing Properties at the BCP: The electron density (ρ) and its Laplacian (∇²ρ) at the C-S and C=O BCPs would provide information about the nature of these bonds (e.g., covalent vs. polar covalent).

A hypothetical table of QTAIM parameters for the key bonds is presented below.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C=O0.30 - 0.40> 0
C-S0.10 - 0.15< 0
C-C0.20 - 0.25< 0

Advanced Mass Spectrometry Techniques for Investigating Reaction Pathways and Intermediates

Advanced mass spectrometry (MS) techniques are indispensable tools for the detailed structural elucidation of novel compounds and for probing the intricate pathways of chemical reactions. In the context of this compound, these methods offer the potential to unravel its intrinsic molecular architecture and to identify transient intermediates that may form during its synthesis or subsequent chemical transformations. By coupling mass analysis with additional dimensions of separation or fragmentation, a more comprehensive understanding of the compound's chemical behavior can be achieved.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. This process provides a "fingerprint" of the molecule, revealing its substructural components. While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, a plausible fragmentation pathway can be postulated based on the known fragmentation patterns of ketones, thioethers, and aromatic compounds.

Upon ionization, typically through techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecular ion of this compound would be subjected to collision-induced dissociation (CID). The primary fragmentation events are expected to occur at the weakest bonds and at sites that lead to the formation of stable fragments.

Key anticipated fragmentation pathways include:

Cleavage of the Carbon-Sulfur Bond: The C-S bond is a likely site for initial fragmentation. This can occur in two ways: cleavage between the sulfur atom and the pentanone moiety, or between the sulfur atom and the dimethylphenyl group.

α-Cleavage adjacent to the Carbonyl Group: A characteristic fragmentation pattern for ketones involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This can lead to the formation of stable acylium ions.

McLafferty Rearrangement: For ketones with sufficiently long alkyl chains containing γ-hydrogens, a McLafferty rearrangement is a common fragmentation pathway. In the case of this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage within the Dimethylphenyl Group: Fragmentation of the aromatic ring, such as the loss of a methyl group, is also possible, though typically requires higher collision energies.

A hypothetical fragmentation pattern and the corresponding major fragment ions are detailed in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentPlausible Neutral Loss
[M+H]⁺[C₈H₁₀S]⁺2,4-DimethylthiophenolC₅H₈O
[M+H]⁺[C₅H₉O]⁺Pentan-3-one cationC₈H₁₀S
[M+H]⁺[C₈H₉]⁺Dimethylphenyl cationC₅H₉OS
[M+H]⁺[C₂H₅CO]⁺Propanoyl cationC₁₀H₁₃S
[M+H]⁺[C₃H₅O]⁺Acylium ion from α-cleavageC₉H₁₃S

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Distinction

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds a new dimension of separation based on the size, shape, and charge of an ion. researchgate.nettandfonline.com In IMS, ions are propelled through a drift tube filled with a neutral buffer gas. nih.gov The rate at which an ion traverses the drift tube is dependent on its ion mobility, which is related to its rotational-averaged collision cross-section (CCS). researchgate.net Consequently, ions with the same mass-to-charge ratio (m/z) but different three-dimensional structures (i.e., conformers or isomers) can be separated in the ion mobility cell before being analyzed by the mass spectrometer. nih.gov

For a flexible molecule like this compound, multiple conformations are expected to exist in the gas phase due to the rotational freedom around the C-S and C-C single bonds. These different spatial arrangements, or conformers, can have distinct CCS values. For instance, a more compact, folded conformation will experience fewer collisions with the drift gas and thus travel faster through the drift tube (having a smaller CCS) compared to a more extended, linear conformation which will have a larger CCS.

The application of IMS-MS to the study of this compound could therefore provide valuable insights into its conformational landscape. By separating different conformers, it may be possible to:

Identify the Presence of Multiple Conformers: The observation of multiple peaks in the ion mobility spectrum for a single m/z value would provide direct evidence for the existence of different stable conformers.

Characterize Individual Conformers: By coupling IMS with tandem MS, it would be possible to obtain fragmentation spectra for each individual conformer. This could reveal whether different conformers exhibit distinct fragmentation patterns, providing further structural information.

Probe Reaction Dynamics: In the context of reaction monitoring, IMS-MS could potentially distinguish between different conformations of reaction intermediates, offering a more detailed picture of the reaction mechanism.

The table below illustrates a hypothetical scenario of how IMS-MS could distinguish between two conformers of this compound.

Ion (m/z)ConformerHypothesized Collision Cross-Section (Ų)Relative Abundance
[M+H]⁺Conformer A (Compact)150.265%
[M+H]⁺Conformer B (Extended)155.835%

Insufficient Information Available for "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information regarding the chemical compound "this compound" and its applications in complex organic synthesis as outlined in the requested article structure.

The available search results provided general overviews of the reaction types mentioned (e.g., Wittig and Horner-Wadsworth-Emmons reactions) or information on structurally different, yet related, compounds. However, no documents were found that specifically detail the synthesis, reactivity, or utility of "this compound" as a building block or precursor in the specified chemical transformations.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements, as the foundational research data for this specific compound appears to be absent from the public domain accessible through the search tools.

To fulfill the request, specific experimental data from research focused on "this compound" would be required. Without such data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

“2 2,4 Dimethylphenyl Thio Pentan 3 One” As a Building Block and Precursor in Complex Organic Synthesis

Ligand Design and Catalytic Applications Involving Derivatives of “2-((2,4-Dimethylphenyl)thio)pentan-3-one”

Chiral Ligand Scaffolds Derived from “this compound”

There is no publicly available scientific literature detailing the synthesis or characterization of chiral ligand scaffolds derived from this compound.

Application in Asymmetric Catalysis

There is no publicly available scientific literature describing the application of this compound or its derivatives in asymmetric catalysis.

Synthesis and Reactivity of Analogues and Derivatives of “2 2,4 Dimethylphenyl Thio Pentan 3 One”

Structural Modifications of the Phenyl Ring and their Influence on Reactivity

The reactivity of an aromatic thioether is heavily influenced by the electron density on both the sulfur atom and the phenyl ring. Substituents on the ring can either donate or withdraw electron density through a combination of inductive and resonance effects. stpeters.co.inlibretexts.org These electronic perturbations modify the nucleophilicity of the sulfur atom and the susceptibility of the aromatic ring to substitution reactions. lumenlearning.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic ring and the sulfur atom. This enhancement makes the sulfur a stronger nucleophile and activates the ring towards electrophilic aromatic substitution (SEAr). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the electron density. nih.gov This deactivates the ring toward SEAr but makes it more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. nih.gov The magnitude of these effects can often be correlated with the Hammett substituent constant (σ), which provides a quantitative measure of a substituent's electronic influence. nih.gov

Substituent (X) at C5-positionElectronic EffectHammett Constant (σₚ)Predicted Influence on Reactivity
-OCH₃ (Methoxy)Strongly Activating (EDG)-0.27Increases sulfur nucleophilicity; Activates ring for SEAr.
-Cl (Chloro)Deactivating (EWG)+0.23Decreases sulfur nucleophilicity; Deactivates ring for SEAr.
-COCH₃ (Acetyl)Moderately Deactivating (EWG)+0.50Significantly decreases sulfur nucleophilicity; Facilitates potential SNAr reactions.
-NO₂ (Nitro)Strongly Deactivating (EWG)+0.78Strongly decreases sulfur nucleophilicity; Strongly deactivates ring for SEAr and activates for SNAr.

The chiral center at the C2 position of the pentan-3-one backbone makes stereoselectivity a critical consideration in reactions involving this molecule. Steric hindrance, imposed by substituents on the phenyl ring, can play a decisive role in governing the facial selectivity of nucleophilic attacks on the adjacent carbonyl group or electrophilic additions to the enolate form.

Introducing bulky substituents, such as a tert-butyl or trimethylsilyl (B98337) group, at the ortho-position (C3 or C5 relative to the original methyl groups) of the phenyl ring would create significant steric crowding around the thioether linkage. This steric bulk can influence the preferred conformation of the molecule, potentially shielding one face of the pentanone backbone more effectively than the other. nih.gov For instance, in a reduction of the ketone or an alkylation of its enolate, the approaching reagent would preferentially attack from the less hindered face, leading to a higher diastereomeric excess in the product. The size of the electrophile or nucleophile is a key factor; larger reagents are more sensitive to steric effects, resulting in higher selectivity. nih.govnih.gov

Variations of the Pentan-3-one Backbone and Their Impact on Chemical Behavior

Modifying the aliphatic chain of the molecule opens avenues to new structures with distinct chemical properties. Strategies such as homologation, chain extension, and cyclization can transform the simple pentanone backbone into more complex molecular architectures.

Homologation is a chemical process that extends a carbon chain by a repeating unit, typically a methylene (B1212753) (-CH₂) group. wikipedia.org Applying such reactions to the pentan-3-one backbone can produce a series of higher-order ketones. Transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling with alkenols is a modern approach to achieve multi-carbon homologation of ketones. nih.govresearchgate.netresearchgate.net

Established homologation methods for ketones include:

Wittig Reaction: Reaction of the ketone with methoxymethylenetriphenylphosphine yields an enol ether, which can be hydrolyzed to the homologous aldehyde. Subsequent reaction of this aldehyde with an organometallic reagent (e.g., ethylmagnesium bromide) followed by oxidation would yield the extended ketone. wikipedia.org

Arndt-Eistert Synthesis: While primarily used for carboxylic acids, this method can be adapted. Conversion of a related carboxylic acid to an acid chloride, followed by reaction with diazomethane, Wolff rearrangement, and subsequent steps can build the carbon chain.

Asymmetric Homologation: Chiral catalysts can be used to react ketones with α-diazo esters, leading to the enantioselective synthesis of β-keto esters with an extended chain. acs.org

Reaction MethodReagentsResulting Backbone StructureKey Features
Wittig-based Homologation1. Ph₃P=CHOCH₃ 2. H₃O⁺ 3. EtMgBr 4. [Oxidation]2-((Aryl)thio)hexan-4-oneStepwise one-carbon extension via an aldehyde intermediate.
Catalytic Homologationα-Alkyl α-diazo esters, Chiral Sc(III) catalystOptically active β-keto esterProvides chemo-, regio-, and enantioselective chain extension. acs.org
Heck-type Cross-CouplingOxime ester derivative, Alkenol, Transition metal catalystLong-chain ketoneMulti-carbon homologation via C-C bond cleavage and formation. researchgate.netresearchgate.net

By introducing additional functional groups onto the pentan-3-one backbone, intramolecular cyclization reactions can be induced to form various heterocyclic and carbocyclic systems. The nature of the cyclization is dictated by the type and position of the newly introduced functional group.

For example, a Claisen condensation could be achieved by first C-acylating the ketone at the C4 position with a suitable acylating agent (e.g., diethyl carbonate), yielding a β-keto ester derivative. Treatment of this derivative with a base would then promote an intramolecular cyclization, forming a cyclic diketone. Similarly, introducing a terminal halide or other leaving group on an extended chain could facilitate an intramolecular alkylation to form a cyclopentanone (B42830) or cyclohexanone (B45756) ring fused to the original structure. Thioesterase (TE) domains in natural product biosynthesis are known to catalyze cyclization reactions, including Claisen-like cyclizations, to form C-C bonds and release cyclic products. nih.gov

Heteroatom Replacement Strategies within the Core Structure of “2-((2,4-Dimethylphenyl)thio)pentan-3-one”

Replacing the sulfur or oxygen atoms in the core structure with other heteroatoms can dramatically alter the compound's physical and chemical properties. This strategy is a powerful tool for fine-tuning molecular behavior.

Replacing the sulfur atom of the thioether with an oxygen atom would yield the corresponding ether analogue, 2-((2,4-dimethylphenyl)oxy)pentan-3-one. Ethers are generally less nucleophilic and less easily oxidized than thioethers. masterorganicchemistry.com The C-O bond is shorter and more polarized than the C-S bond, and the C-O-C bond angle is smaller than the C-S-C angle, leading to different conformational preferences. Conversely, replacing sulfur with selenium would produce a selenoether. The C-Se bond is longer and weaker than the C-S bond, making selenoethers more reactive in certain contexts, such as radical reactions.

Replacing the carbonyl oxygen (C=O) with sulfur would yield the corresponding thioketone (C=S). Thioketones are significantly more reactive than ketones due to the lower energy of the C=S π-bond and are prone to dimerization or reaction with nucleophiles. wikipedia.org Another possibility is the replacement of the carbonyl oxygen with a nitrogen atom to form an imine (C=NR) or, if an enamine tautomer is formed, an enamine. These nitrogen-containing analogues exhibit basicity and have a distinct reactivity profile, often participating in reactions like Mannich or Stork enamine alkylations.


Oxygen and Nitrogen Analogues and Their Synthetic Access

The synthesis of oxygen and nitrogen analogues of "this compound" typically proceeds via nucleophilic substitution reactions. A common and effective strategy involves the use of an α-haloketone as the electrophilic starting material. For the purposes of synthesizing the desired analogues, 2-bromopentan-3-one (B1268175) is a suitable precursor. mdpi.comwikipedia.org This intermediate allows for the introduction of the arylthio, aryloxy, or arylamino moieties through reaction with the corresponding nucleophiles.

Synthesis of this compound (Sulfur Analogue)

The parent sulfur-containing compound can be synthesized by the reaction of 2-bromopentan-3-one with 2,4-dimethylthiophenol. Thiophenols are excellent nucleophiles, and the reaction generally proceeds efficiently under basic conditions. researchgate.net The base, such as a non-nucleophilic amine or an inorganic base like potassium carbonate, serves to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. This anion then readily displaces the bromide from the α-carbon of the ketone.

Synthesis of 2-((2,4-Dimethylphenoxy)pentan-3-one (Oxygen Analogue)

The oxygen analogue is prepared in a similar fashion, by reacting 2-bromopentan-3-one with 2,4-dimethylphenol. nih.gov Due to the lower nucleophilicity of the phenolic oxygen compared to the sulfur of a thiophenol, stronger basic conditions are often required to facilitate the reaction. researchgate.netnih.gov A common method is the Williamson ether synthesis, where a strong base like sodium hydride is used to deprotonate the phenol, generating the phenoxide ion, which then acts as the nucleophile.

Synthesis of 2-((2,4-Dimethylphenyl)amino)pentan-3-one (Nitrogen Analogue)

The synthesis of the nitrogen analogue involves the reaction of 2-bromopentan-3-one with 2,4-dimethylaniline. rsc.orgresearchgate.netresearchgate.net Primary and secondary amines are generally good nucleophiles. The reaction can often be carried out by directly heating the amine with the α-haloketone. rsc.orgresearchgate.netresearchgate.net In some cases, a non-nucleophilic base may be added to neutralize the hydrogen bromide that is formed as a byproduct, driving the reaction to completion.

Table 1: Synthetic Access to Heteroatom Analogues of this compound

AnalogueHeteroatomStarting MaterialsGeneral Reaction Conditions
Sulfur S2-Bromopentan-3-one, 2,4-DimethylthiophenolBasic conditions (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., acetone (B3395972), DMF)
Oxygen O2-Bromopentan-3-one, 2,4-DimethylphenolStrong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF)
Nitrogen N2-Bromopentan-3-one, 2,4-DimethylanilineDirect reaction, often with heating; may include a non-nucleophilic base (e.g., pyridine)

Comparative Reactivity Studies of Heteroatom Analogues

The reactivity of the sulfur, oxygen, and nitrogen analogues is largely influenced by the nature of the heteroatom and its effect on the adjacent carbonyl group. The key factors to consider are the nucleophilicity of the starting aryl-heteroatom compound and the electronic effects of the heteroatom in the final product.

Nucleophilicity of the Aryl-Heteroatom Precursors

The rate of synthesis of these analogues is directly related to the nucleophilicity of the 2,4-dimethyl-substituted thiophenol, phenol, and aniline. In general, for nucleophiles where the nucleophilic atom is in the same period, nucleophilicity correlates with basicity. However, when comparing atoms down a group, polarizability becomes a more dominant factor.

Sulfur is larger and more polarizable than oxygen, making thiophenols generally more potent nucleophiles than the corresponding phenols. researchgate.netnih.gov The nitrogen atom in anilines is also highly nucleophilic, often comparable to or even exceeding that of thiophenols in certain reactions, particularly in the absence of significant steric hindrance. reddit.comreddit.com

Therefore, the rate of formation of the α-heteroatom ketones from 2-bromopentan-3-one is expected to follow the general trend:

2,4-Dimethylthiophenol ≈ 2,4-Dimethylaniline > 2,4-Dimethylphenol

This trend is reflected in the milder reaction conditions typically required for the synthesis of the sulfur and nitrogen analogues compared to the oxygen analogue.

Reactivity of the α-Heteroatom Ketone Products

Once formed, the reactivity of the α-heteroatom ketones is influenced by the electronic properties of the heteroatom substituent at the α-position. The heteroatom can exert both inductive and resonance effects, which can alter the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Sulfur Analogue: The sulfur atom in this compound can stabilize an adjacent carbanion through d-orbital participation, potentially increasing the acidity of the α-proton. The thioether group is also a good leaving group in certain reactions.

Oxygen Analogue: The oxygen atom in 2-((2,4-dimethylphenoxy)pentan-3-one is strongly electron-withdrawing through induction, which can increase the electrophilicity of the carbonyl carbon. However, it can also donate electron density through resonance.

Nitrogen Analogue: The nitrogen atom in 2-((2,4-dimethylphenyl)amino)pentan-3-one can act as an electron-donating group through resonance, which may decrease the electrophilicity of the carbonyl carbon compared to the other analogues. The presence of the N-H bond also allows for potential intramolecular hydrogen bonding and different tautomeric forms.

Table 2: Comparative Reactivity Data

PropertySulfur AnalogueOxygen AnalogueNitrogen Analogue
Relative Rate of Formation HighLowHigh
Nucleophilicity of Precursor High (Thiophenol)Low (Phenol)High (Aniline)
Electrophilicity of Carbonyl Carbon ModerateHighLow
Acidity of α-Proton IncreasedSlightly IncreasedDecreased

Environmental Photochemistry and Chemical Degradation Pathways of “2 2,4 Dimethylphenyl Thio Pentan 3 One”

Photolytic Degradation Mechanisms of “2-((2,4-Dimethylphenyl)thio)pentan-3-one” in Aqueous and Atmospheric Environments

The photolytic degradation of a chemical compound involves the absorption of light, leading to its decomposition. This can occur through direct or indirect pathways.

Direct and Indirect Photolysis Pathways

Direct photolysis would involve the direct absorption of solar radiation by the this compound molecule. The presence of the carbonyl group (in the pentan-3-one structure) and the aromatic ring (the 2,4-dimethylphenyl group) suggests potential for absorption of ultraviolet (UV) radiation present in sunlight. This absorption could excite the molecule to a higher energy state, potentially leading to bond cleavage. The thioether linkage could also be susceptible to photolytic cleavage.

Indirect photolysis would be mediated by other photochemically generated species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, or triplet-state dissolved organic matter. These reactive species can initiate degradation reactions with this compound, even if the compound itself does not absorb significant amounts of solar radiation.

Identification of Photodegradation Products

Without experimental data, the identification of photodegradation products remains speculative. Potential products from direct photolysis could include radicals formed from the cleavage of the carbon-sulfur bond, leading to 2,4-dimethylthiophenol and a pentan-3-one radical, which would then undergo further reactions. The ketone functional group could undergo Norrish Type I or Type II reactions, leading to the formation of smaller carbonyl compounds and alkenes.

Oxidative Degradation of “this compound” by Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive chemicals formed from O₂. They play a significant role in the degradation of organic pollutants in the environment.

Reaction with Hydroxyl Radicals and Ozone

The hydroxyl radical (•OH) is a powerful, non-selective oxidant in both atmospheric and aqueous environments. It is expected to react rapidly with this compound. The primary sites of attack would likely be the thioether sulfur atom, leading to oxidation to a sulfoxide (B87167) and subsequently a sulfone. The aromatic ring and the aliphatic chain are also susceptible to hydrogen abstraction or addition reactions by •OH.

Ozone (O₃) is another important atmospheric oxidant. While generally less reactive than •OH, it can react with certain functional groups. Thioethers can be oxidized by ozone, although the reaction rates can vary significantly depending on the molecular structure.

Peroxyl Radical-Mediated Degradation Pathways

Peroxyl radicals (ROO•) are formed during the oxidative degradation of organic compounds in the atmosphere. They can participate in chain reactions, leading to further degradation of organic molecules. The degradation of this compound could be initiated by reaction with •OH, and the resulting organic radicals would quickly react with O₂ to form peroxyl radicals. These peroxyl radicals could then undergo various reactions, leading to a complex mixture of oxidation products.

Hydrolytic Stability and Transformation of “this compound” Under Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence. Thioethers are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 4-9). The carbon-sulfur bond in thioethers is not readily cleaved by water. Therefore, it is anticipated that this compound would exhibit low susceptibility to hydrolytic degradation.

Lack of Scientific Data Precludes Analysis of this compound's Environmental Fate

A thorough review of available scientific literature reveals a significant gap in the understanding of the environmental photochemistry and chemical degradation pathways of the compound this compound. Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding its behavior and breakdown in the environment.

Consequently, it is not possible to provide an analysis of its acid- and base-catalyzed hydrolysis, nor the influence of temperature and pH on these processes, as requested. The absence of empirical data prevents the creation of data tables and a detailed discussion of its environmental persistence and transformation.

Further research and experimental studies are necessary to determine the photochemical reactivity and hydrolysis kinetics of this compound. Such studies would be essential for assessing its potential environmental impact and establishing its degradation profile under various environmental conditions. Without this foundational research, any discussion on its environmental fate would be purely speculative and would not meet the standards of scientific accuracy.

Emerging Research Frontiers and Future Directions in the Study of “2 2,4 Dimethylphenyl Thio Pentan 3 One”

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Guiding Synthesis

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. For a molecule like “2-((2,4-Dimethylphenyl)thio)pentan-3-one”, these computational tools can significantly accelerate its investigation.

ML models can be trained on large datasets of known chemical reactions to predict the reactivity of specific functional groups within the molecule. For instance, the ketone and thioether moieties in “this compound” are susceptible to a variety of transformations. By employing algorithms such as deep neural networks, researchers can predict the most likely products of reactions with different reagents and under various conditions, saving valuable laboratory time and resources. nih.gov

Table 1: Illustrative Data for Machine Learning-Guided Synthesis

Parameter Description Predicted Value Confidence Score
Reaction Type Reduction of ketone Product Yield 92%
Catalyst Palladium-based Enantioselectivity 85% ee

| Solvent | Toluene | Reaction Time | 2 hours |

Advanced Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of “this compound” and its analogs can be significantly enhanced through the use of flow chemistry and microreactor technologies. nih.govresearchgate.net These approaches offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless scalability. flinders.edu.aumdpi.com

A continuous-flow setup for the synthesis could involve the precise mixing of precursors in a microfluidic device, followed by passage through heated or cooled channels to control the reaction temperature with high precision. nih.gov This level of control can lead to higher yields, fewer byproducts, and improved reproducibility. flinders.edu.au The modular nature of flow systems also allows for the integration of in-line purification and analysis, streamlining the entire synthetic process. uc.pt

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Thioetherification Step

Parameter Batch Synthesis Flow Synthesis
Reaction Time 12 hours 15 minutes
Yield 75% 95%
Purity 88% 99%

| Scalability | Limited | High |

Development of Novel Catalytic Systems for Specific Transformations of “this compound”

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of “this compound”. The presence of both a ketone and a thioether linkage offers multiple sites for catalytic intervention. For example, asymmetric catalysts could be employed for the stereoselective reduction of the ketone to a chiral alcohol, a valuable building block for pharmaceuticals and other fine chemicals.

Furthermore, catalysts could be designed to selectively activate the C-S bond of the thioether, enabling cross-coupling reactions to introduce new functional groups. The development of photocatalysts could also open up new reaction pathways, allowing for transformations that are not accessible through traditional thermal methods. Research in this area would focus on designing catalysts with high selectivity and turnover numbers to ensure efficient and sustainable chemical processes.

Exploration of “this compound” in Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Assembly)

The unique structure of “this compound” suggests its potential as a monomer or building block in materials science. The aromatic ring and the ketone group could be functionalized to enable polymerization, leading to novel polymers with tailored thermal, mechanical, and optical properties.

In the realm of supramolecular chemistry, the molecule could participate in non-covalent interactions such as hydrogen bonding and π-stacking to form well-ordered assemblies. These self-assembled structures could find applications in areas such as sensing, drug delivery, and organic electronics. The thioether linkage might also be exploited for its ability to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas-adsorption properties.

Unexplored Reaction Manifolds and Mechanistic Puzzles Pertaining to the Chemical Compound

A thorough investigation of the reactivity of “this compound” is likely to reveal unexplored reaction manifolds and interesting mechanistic questions. For instance, the interplay between the ketone and thioether functionalities could lead to unexpected intramolecular reactions or rearrangements under specific conditions.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to unravel the pathways of these novel transformations. Understanding the reaction mechanisms at a fundamental level is not only of academic interest but also crucial for optimizing reaction conditions and designing new synthetic applications for the molecule.

Opportunities for Interdisciplinary Research Involving “this compound”

The study of “this compound” is not confined to the domain of synthetic organic chemistry. Its potential biological activity could be explored in collaboration with biochemists and pharmacologists. The molecule could be screened for its efficacy as an enzyme inhibitor or as a lead compound for the development of new therapeutic agents.

Collaboration with computational chemists will be vital for modeling the molecule's properties and predicting its behavior in different environments. rsc.org Furthermore, its potential applications in materials science will necessitate partnerships with polymer chemists and materials scientists. Such interdisciplinary collaborations will be key to fully realizing the scientific and technological potential of this promising chemical compound.

Q & A

Q. What are the key synthetic routes for 2-((2,4-Dimethylphenyl)thio)pentan-3-one, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution between a thiol (e.g., 2,4-dimethylbenzenethiol) and a ketone precursor (e.g., 3-bromopentan-3-one). Key steps include controlling reaction temperature (0–25°C) and using polar aprotic solvents like DMF to enhance reactivity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization may require stoichiometric adjustments or catalytic bases like triethylamine to neutralize HBr byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming structure:

  • ¹H NMR : Signals for aromatic protons (δ 6.8–7.2 ppm, doublets from 2,4-dimethyl substitution) and ketone-adjacent methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Carbonyl resonance (~210 ppm) and aromatic carbons (125–140 ppm). Infrared (IR) spectroscopy verifies the thioether (C-S stretch ~650 cm⁻¹) and ketone (C=O ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₈OS: calc. 222.1083) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thioether-containing ketones like this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Replicate studies using identical protocols.
  • Structural analogs : Compare with compounds like 2-((4-fluorophenyl)thio)pentan-3-one, which shares a thioether-ketone scaffold but varies in substituent effects on lipophilicity and target binding .
  • Computational modeling : Use docking studies to predict binding affinities to proposed targets (e.g., microtubules or kinase enzymes) .

Q. What strategies are recommended for optimizing the synthetic yield of this compound in scaled-up reactions?

Yield improvements focus on:

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilic substitution efficiency.
  • Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining polarity.
  • Temperature gradients : Gradual warming (0°C → room temperature) minimizes side reactions. Patent data suggests iterative process refinement, such as the use of cyclic amide solvents to stabilize intermediates .

Q. How can the stereoelectronic effects of the 2,4-dimethylphenyl group influence the compound’s reactivity and biological interactions?

The electron-donating methyl groups increase aryl ring electron density, potentially enhancing π-π stacking with aromatic residues in protein targets. Steric hindrance from the 2-methyl group may limit binding to shallow active sites. Comparative studies with non-methylated analogs (e.g., phenylthio-pentanones) can isolate these effects .

Q. What experimental approaches are suitable for identifying biological targets of this compound?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Kinase inhibition assays : Screen against kinase panels due to structural similarity to ATP-competitive inhibitors.
  • Microtubule polymerization assays : Monitor tubulin assembly rates in vitro, as related thioethers disrupt cytoskeletal dynamics .

Methodological Guidance for Data Interpretation

Q. How should researchers validate crystallographic data for derivatives of this compound?

X-ray diffraction requires high-purity crystals. Validate using:

  • SHELX software : Refine structures with SHELXL for bond-length accuracy (mean σ < 0.003 Å).
  • R-factor convergence : Ensure R₁ < 0.05 for high-resolution data. Cross-reference with similar compounds (e.g., brominated pentanones) to confirm conformational trends .

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.
  • LC-MS monitoring : Track degradation products (e.g., oxidation of thioether to sulfoxide).
  • Light exposure tests : UV-vis spectroscopy to detect photodegradation .

Structural and Functional Comparisons

Q. How does this compound compare to halogenated analogs in terms of pharmacological potential?

Fluorinated analogs (e.g., 2-((4-fluorophenyl)thio)pentan-3-one) exhibit higher lipophilicity (logP +0.5), improving membrane permeability. However, dimethyl substitution may enhance metabolic stability by resisting cytochrome P450 oxidation. In vitro cytotoxicity assays can quantify these trade-offs .

Q. Can computational methods predict the metabolic pathways of this compound?

Yes. Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. Key predictions:

  • Phase I : Oxidation at the sulfur atom or ketone reduction.
  • Phase II : Glucuronidation of phenolic metabolites (if hydroxylation occurs).
    Validate with in vitro hepatocyte assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.